![molecular formula C20H22N4S B3865629 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B3865629.png)
4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
Descripción general
Descripción
4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline, also known as MMQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMQ belongs to the class of quinoline derivatives and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is not fully understood. However, it has been suggested that 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to possess several biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to possess anti-tumor properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been extensively studied, and its pharmacological properties are well-characterized. However, there are also limitations to using 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline in lab experiments. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has a relatively short half-life, and its pharmacokinetics are not well-understood. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline also has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline. One future direction is to further investigate the mechanism of action of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline. Understanding the mechanism of action can provide insights into its pharmacological properties and potential therapeutic applications. Another future direction is to investigate the potential use of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline in combination with other drugs for the treatment of various diseases. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to have a potential therapeutic effect on various diseases, and combining it with other drugs may enhance its therapeutic efficacy. Finally, future studies can investigate the pharmacokinetics of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline to better understand its absorption, distribution, metabolism, and excretion in the body. This can provide important information for the development of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline as a potential therapeutic agent.
Conclusion:
In conclusion, 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a synthetic compound that has been extensively studied for its potential use in scientific research. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline possesses several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has a potential therapeutic effect on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has several advantages for lab experiments, but there are also limitations to using 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline. Future studies can investigate the mechanism of action, potential use in combination with other drugs, and pharmacokinetics of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline to further understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been extensively studied for its potential use in scientific research. It has been shown to possess several pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to have a potential therapeutic effect on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-methyl-7-methylsulfanyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-15-13-20(22-18-14-16(25-2)6-7-17(15)18)24-11-9-23(10-12-24)19-5-3-4-8-21-19/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSFIBXOHPHWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)SC)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)
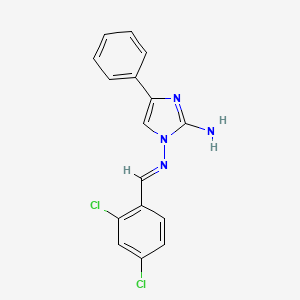
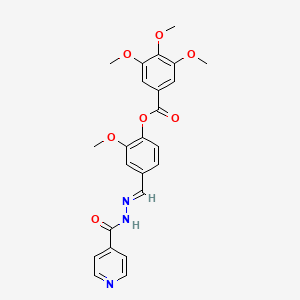
![N-(4-fluorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865578.png)
![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
![2-({6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B3865588.png)
![6-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3865595.png)
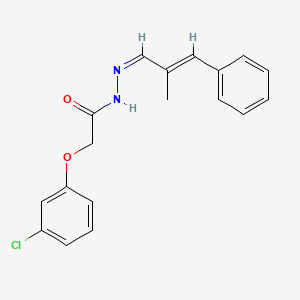
amino]-4-oxo-2-butenoic acid](/img/structure/B3865597.png)
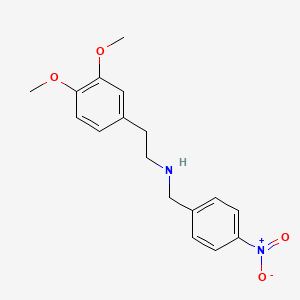
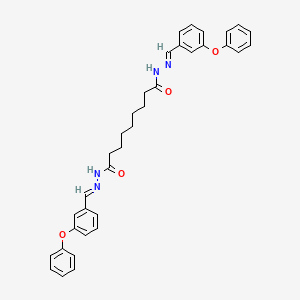

![1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3865644.png)